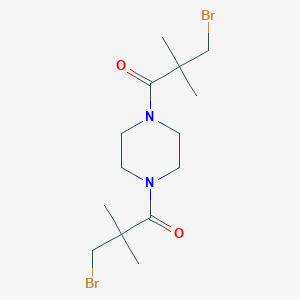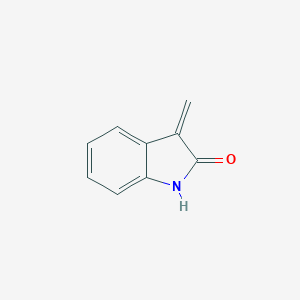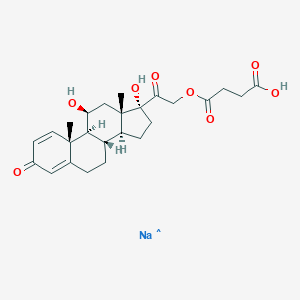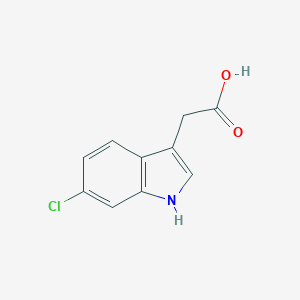
乙基二苯基膦氧化物
描述
Ethyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C14H15OP and a molecular weight of 230.24 g/mol . It is characterized by the presence of both alkyl and aryl groups attached to a phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its potential as a ligand in coordination chemistry, influencing the reactivity and stability of metal complexes .
科学研究应用
Ethyldiphenylphosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry, influencing the reactivity and stability of metal complexes. It is also involved in catalytic reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes.
Biology: The compound’s ability to coordinate with metal centers makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of metal-based drugs.
Industry: Ethyldiphenylphosphine oxide is used in the development of new materials with specific optical and electronic properties. It interacts with polymers and other substrates to enhance material performance.
作用机制
Target of Action
Ethyldiphenylphosphine oxide is a specialized organophosphorus compound with potential as a ligand in coordination chemistry . Its structure, featuring both alkyl and aryl groups attached to phosphorus, allows it to coordinate with various metal centers . These metal centers can be considered as the primary targets of Ethyldiphenylphosphine oxide.
Mode of Action
The interaction of Ethyldiphenylphosphine oxide with its targets influences the reactivity and stability of metal complexes . This coordination is central to studies on catalysis, where Ethyldiphenylphosphine oxide-modified catalysts are examined for their efficiency in facilitating reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes .
Result of Action
Ethyldiphenylphosphine oxide’s action results in the formation of metal complexes that can facilitate various catalytic reactions . These reactions can lead to the formation of new compounds, influencing the overall chemical environment. The specific molecular and cellular effects would depend on the nature of the reaction and the context in which it is used.
生化分析
Biochemical Properties
Ethyldiphenylphosphine oxide’s structure allows it to coordinate with various metal centers, influencing the reactivity and stability of metal complexes . This coordination is central to studies on catalysis, where ethyldiphenylphosphine oxide-modified catalysts are examined for their efficiency in facilitating reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes .
Molecular Mechanism
It is known to coordinate with various metal centers, influencing the reactivity and stability of metal complexes
准备方法
Synthetic Routes and Reaction Conditions: Ethyldiphenylphosphine oxide can be synthesized through the deoxygenation of (1-hydroxyethyl)diphenylphosphine oxide derivatives using diphosphorus tetraiodide . This reaction involves the removal of an oxygen atom from the hydroxyl group, resulting in the formation of the desired phosphine oxide compound. The reaction conditions typically include the use of diphosphorus tetraiodide as the deoxygenating agent.
Industrial Production Methods: In industrial settings, the production of ethyldiphenylphosphine oxide may involve the oxidation of corresponding phosphine precursors. This method is widely used due to its efficiency and scalability . The reaction conditions for industrial production often include controlled temperature and pressure to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Ethyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.
Reduction: Reduction reactions can convert ethyldiphenylphosphine oxide back to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAL-H) are used for the reduction of phosphine oxides.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphine compounds.
Substitution: Various substituted phosphine oxides depending on the reagents used.
相似化合物的比较
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Triethylphosphine oxide
Comparison: Ethyldiphenylphosphine oxide is unique due to the presence of both ethyl and phenyl groups attached to the phosphorus atom. This structural feature allows it to exhibit distinct reactivity and coordination properties compared to other phosphine oxides. For instance, triphenylphosphine oxide, with three phenyl groups, has different steric and electronic properties, affecting its coordination behavior and catalytic applications .
属性
IUPAC Name |
[ethyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTGKEBIBGSCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169577 | |
| Record name | Ethyldiphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1733-57-9 | |
| Record name | Ethyldiphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyldiphenylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyldiphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldiphenylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLDIPHENYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB83WF95OB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Ethyldiphenylphosphine oxide?
A1: Ethyldiphenylphosphine oxide (C14H15OP) features a central phosphorus atom with a distorted tetrahedral geometry. This phosphorus atom is bonded to an oxygen atom (P=O bond length: 1.484 Å []), two phenyl groups (P-C bond lengths: 1.796 - 1.800 Å []), and an ethyl group. The O-P-C bond angles range from 111.6° to 114.1°, while the C-P-C angles are between 105.2° and 107.5° [].
Q2: How can Ethyldiphenylphosphine oxide be synthesized?
A2: One synthetic route involves the deoxygenation of (1-hydroxyethyl)diphenylphosphine oxide derivatives using diphosphorus tetraiodide []. Another method utilizes the reaction of ethyldiphenylphosphine oxide with butyl-lithium and benzaldehyde, followed by elimination of diphenylphosphinate ion in a basic environment to yield the desired product [].
Q3: What is the significance of the configurational stability of lithiated Ethyldiphenylphosphine oxide in organic synthesis?
A3: Research suggests that lithiated Ethyldiphenylphosphine oxide is not configurationally stable in tetrahydrofuran (THF) at -78°C, a common reaction condition []. This lack of stability is evident in its rapid reaction with aldehydes like phenylalanine-derived aldehyde, resulting in the formation of all four possible diastereoisomeric alcohols []. This information is crucial for synthetic chemists planning to utilize this compound in stereoselective reactions.
Q4: Can Ethyldiphenylphosphine oxide act as a synthetic equivalent for other compounds?
A4: Yes, 2-phenoxyethyldiphenylphosphine oxide, a readily available compound, can be used as a convenient equivalent for diphenylvinylphosphine oxide in nucleophilic addition reactions []. This approach allows for the synthesis of β-functionalized ethyldiphenylphosphine oxides by reacting with various PH- and NH-nucleophiles in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide [].
Q5: Are there any applications of Ethyldiphenylphosphine oxide derivatives in material science?
A5: Yes, Ethyldiphenylphosphine oxide derivatives have shown promise in developing highly sensitive luminescent temperature probes []. For example, lanthanide(III) complexes chemically bonded to ethyldiphenylphosphine oxide-functionalized polydimethylsiloxane exhibit a high relative thermal sensitivity, making them suitable for temperature sensing applications within a specific temperature range [].
Q6: Does Ethyldiphenylphosphine oxide participate in coordination chemistry?
A6: Ethyldiphenylphosphine oxide can act as a ligand in coordination complexes. It coordinates to metal centers through its oxygen atom, as seen in the formation of Pd(II) and Pt(II) complexes []. The specific coordination geometry and resulting complex properties depend on factors such as the metal ion, ancillary ligands, and reaction conditions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)

![(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-fluoro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B167708.png)

![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)
![methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B167714.png)
![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)



